![molecular formula C18H18O3 B6416566 (2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 358656-32-3](/img/structure/B6416566.png)
(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, otherwise known as 2E-EPMP, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet, floral odor and a boiling point of 275°C. 2E-EPMP is used in a variety of scientific applications, including synthesis, drug development, and biochemical and physiological studies.
Scientific Research Applications
2E-EPMP is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and synthesis. In drug development, 2E-EPMP is used as a starting material for the synthesis of new pharmaceutical compounds. In biochemical and physiological studies, 2E-EPMP is used to study the effects of various compounds on cells and tissues. In synthesis, 2E-EPMP is used as a starting material for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2E-EPMP is not fully understood. However, it is believed that 2E-EPMP acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the conversion of arachidonic acid to prostaglandins and thromboxanes, which are important mediators of inflammation. By inhibiting the activity of COX-2, 2E-EPMP may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-EPMP are not fully understood. However, it is believed that 2E-EPMP may act as an anti-inflammatory agent. In addition, 2E-EPMP may also have anti-cancer, anti-viral, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2E-EPMP in laboratory experiments include its low toxicity, low cost, and wide range of applications. The main limitation of using 2E-EPMP is its lack of specificity, as it can interact with a variety of enzymes and proteins.
Future Directions
The future of 2E-EPMP is promising, as it has a wide range of potential applications in drug development, biochemical and physiological studies, and synthesis. Further research is needed to better understand the biochemical and physiological effects of 2E-EPMP, as well as its mechanism of action. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for 2E-EPMP. Finally, further research is needed to explore the potential therapeutic applications of 2E-EPMP, such as its use as an anti-inflammatory agent.
Synthesis Methods
2E-EPMP is synthesized through a process called the Michael addition reaction. This reaction involves the addition of an organic compound, such as 2E-EPMP, to an alkene or alkyne. In the case of 2E-EPMP, the alkene is a propenyl group, and the alkyne is an ethynyl group. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds through a series of steps to produce 2E-EPMP.
properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-18-7-5-4-6-15(18)10-13-17(19)14-8-11-16(20-2)12-9-14/h4-13H,3H2,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCZJHXAKSQQIX-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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